LeuRS-IN-1
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Overview
Description
LeuRS-IN-1 is a highly potent and orally active inhibitor of the leucyl-tRNA synthetase enzyme derived from Mycobacterium tuberculosis. It exhibits significant inhibitory activity against Mycobacterium tuberculosis leucyl-tRNA synthetase with IC50 and Kd values of 0.06 μM and 0.075 μM, respectively . Additionally, this compound effectively inhibits human cytoplasmic leucyl-tRNA synthetase with an IC50 value of 38.8 μM and suppresses protein synthesis in HepG2 cells with an EC50 value of 19.6 μM .
Preparation Methods
The synthesis of LeuRS-IN-1 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as nucleophilic substitution, cyclization, and functional group transformations . The reaction conditions often involve the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
LeuRS-IN-1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
LeuRS-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the inhibition of leucyl-tRNA synthetase and its effects on protein synthesis . In biology, it is used to investigate the role of leucyl-tRNA synthetase in cellular processes and its potential as a target for antimicrobial therapy . In medicine, this compound is being explored for its therapeutic potential in treating tuberculosis and other bacterial infections . Additionally, it has applications in the pharmaceutical industry for the development of new antibiotics and antimicrobial agents .
Mechanism of Action
LeuRS-IN-1 exerts its effects by inhibiting the activity of leucyl-tRNA synthetase, an enzyme essential for protein synthesis . The inhibition of this enzyme disrupts the aminoacylation of tRNA, leading to the suppression of protein synthesis and ultimately bacterial growth . The molecular targets of this compound include the active site of leucyl-tRNA synthetase, where it binds and prevents the enzyme from catalyzing the aminoacylation reaction . The pathways involved in its mechanism of action include the inhibition of protein synthesis and the subsequent impact on bacterial cell viability .
Comparison with Similar Compounds
LeuRS-IN-1 is unique compared to other similar compounds due to its high potency and selectivity for Mycobacterium tuberculosis leucyl-tRNA synthetase . Similar compounds include other leucyl-tRNA synthetase inhibitors such as GSK 070 and GSK 3036656, which also target the same enzyme but may differ in their potency, selectivity, and pharmacokinetic properties . The uniqueness of this compound lies in its ability to effectively inhibit both bacterial and human leucyl-tRNA synthetase, making it a valuable tool for studying the enzyme’s function and potential therapeutic applications .
Properties
Molecular Formula |
C10H13BClNO3 |
---|---|
Molecular Weight |
241.48 g/mol |
IUPAC Name |
[(3S)-4-chloro-7-ethoxy-1-hydroxy-3H-2,1-benzoxaborol-3-yl]methanamine |
InChI |
InChI=1S/C10H13BClNO3/c1-2-15-7-4-3-6(12)9-8(5-13)16-11(14)10(7)9/h3-4,8,14H,2,5,13H2,1H3/t8-/m1/s1 |
InChI Key |
FAIWKHSRNFCJGO-MRVPVSSYSA-N |
Isomeric SMILES |
B1(C2=C(C=CC(=C2[C@H](O1)CN)Cl)OCC)O |
Canonical SMILES |
B1(C2=C(C=CC(=C2C(O1)CN)Cl)OCC)O |
Origin of Product |
United States |
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